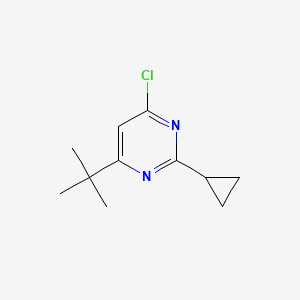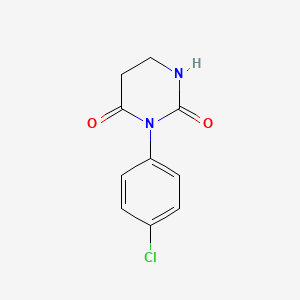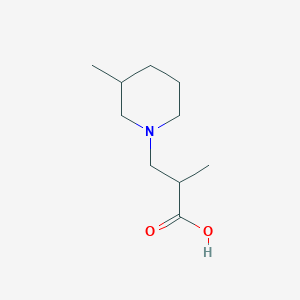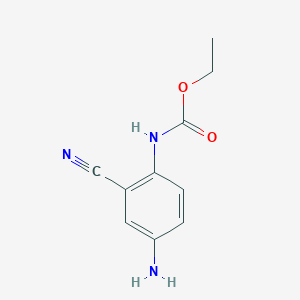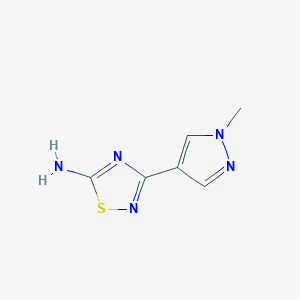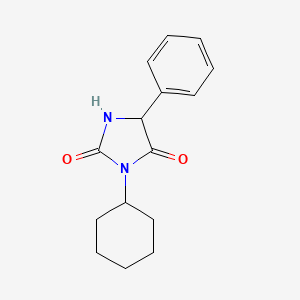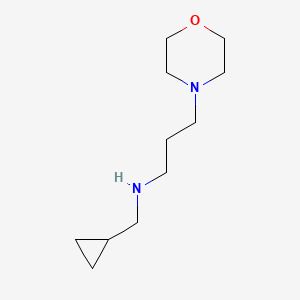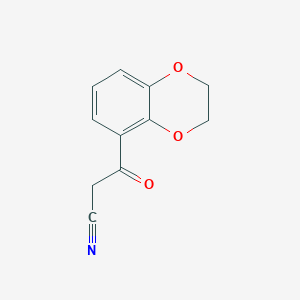
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile
Overview
Description
The compound “3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile” appears to contain a 2,3-dihydro-1,4-benzodioxin moiety, which is a bicyclic structure consisting of a benzene ring fused to a 1,4-dioxin ring . This moiety is found in various compounds and can have different properties depending on the other groups attached to it .
Molecular Structure Analysis
The molecular structure of “3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile” would likely be characterized by the presence of the 2,3-dihydro-1,4-benzodioxin ring, along with a nitrile group (-CN) and a carbonyl group (C=O) attached to the same carbon .Chemical Reactions Analysis
The chemical reactivity of “3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile” would likely be influenced by the presence of the nitrile and carbonyl groups, both of which are polar and can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile” would be influenced by its molecular structure. The presence of the nitrile and carbonyl groups could affect its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of various heterocyclic compounds. For instance, it has been involved in oxidative cyclizations to create 4,5-dihydrofuran-3-carbonitriles containing heterocycles, offering a method for creating complex organic structures (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Antibacterial and Anti-inflammatory Applications : Some derivatives of 3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile have been synthesized with potential antibacterial properties and as possible therapeutic agents for inflammatory ailments. These include N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, which displayed inhibitory activity against various bacterial strains and lipoxygenase enzyme (Abbasi et al., 2017).
Antidepressant Properties : Certain derivatives have been explored for their antidepressant properties. For example, compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene have shown promising results as dual antidepressant drugs, indicating potential applications in mental health therapeutics (Silanes et al., 2004).
Applications in Synthesizing Novel Compounds : This compound has been utilized in the synthesis of novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives. Such synthetic applications highlight its versatility in creating new chemical entities with potential pharmacological applications (Farag, Dawood, & Kandeel, 1997).
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c12-5-4-9(13)8-2-1-3-10-11(8)15-7-6-14-10/h1-3H,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTZGDJJMFXCHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1,4-benzodioxin-5-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





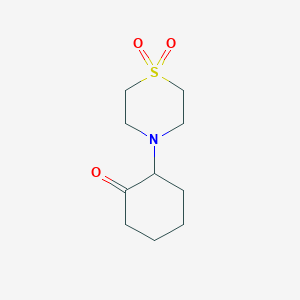
![4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine](/img/structure/B1418935.png)


![3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1418941.png)
